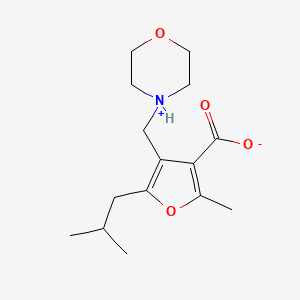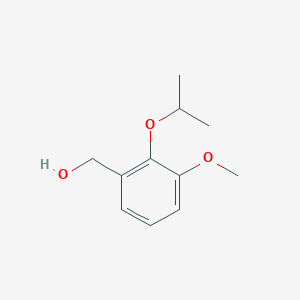![molecular formula C28H30O2 B14757952 (1R)-6,6'-Dibutyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14757952.png)
(1R)-6,6'-Dibutyl[1,1'-binaphthalene]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-6,6’-Dibutyl[1,1’-binaphthalene]-2,2’-diol is a chiral compound belonging to the binaphthol family. This compound is characterized by its two naphthalene rings connected at the 1 and 1’ positions, with hydroxyl groups at the 2 and 2’ positions and butyl groups at the 6 and 6’ positions. The chiral nature of this compound makes it valuable in various asymmetric synthesis applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6’-Dibutyl[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,1’-binaphthol.
Butylation: The hydroxyl groups at the 6 and 6’ positions are butylated using butyl bromide in the presence of a base such as potassium carbonate.
Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production of (1R)-6,6’-Dibutyl[1,1’-binaphthalene]-2,2’-diol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale butylation reactions are carried out in industrial reactors.
Purification: The product is purified using techniques like recrystallization and chromatography to achieve high purity.
Chiral Resolution: Industrial chiral resolution methods, such as simulated moving bed chromatography, are employed to separate the enantiomers efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-6,6’-Dibutyl[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various alkylated or arylated binaphthol derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-6,6’-Dibutyl[1,1’-binaphthalene]-2,2’-diol has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in enantioselective hydrogenation and cyclopropanation reactions.
Biology: Employed in the study of chiral recognition and enantioselective binding in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of chiral materials and as a chiral auxiliary in various industrial processes.
Wirkmechanismus
The mechanism of action of (1R)-6,6’-Dibutyl[1,1’-binaphthalene]-2,2’-diol involves its ability to act as a chiral ligand, facilitating enantioselective reactions. The compound’s chiral centers interact with substrates and catalysts, leading to the preferential formation of one enantiomer over the other. This interaction is mediated through hydrogen bonding, π-π stacking, and steric effects, which influence the reaction pathway and outcome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(+)-1,1’-Binaphthyl-2,2’-diamine: Another chiral binaphthol derivative used in asymmetric synthesis.
®-(+)-1,1’-Bi(2-naphthol):
®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate): Used in similar applications as a chiral ligand.
Uniqueness
(1R)-6,6’-Dibutyl[1,1’-binaphthalene]-2,2’-diol is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. The butyl groups at the 6 and 6’ positions provide additional steric hindrance, influencing the compound’s reactivity and selectivity in asymmetric synthesis. This makes it particularly valuable in reactions where high enantioselectivity is required.
Eigenschaften
Molekularformel |
C28H30O2 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
6-butyl-1-(6-butyl-2-hydroxynaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C28H30O2/c1-3-5-7-19-9-13-23-21(17-19)11-15-25(29)27(23)28-24-14-10-20(8-6-4-2)18-22(24)12-16-26(28)30/h9-18,29-30H,3-8H2,1-2H3 |
InChI-Schlüssel |
SUQLLEDZBMAPOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=C(C=C1)C(=C(C=C2)O)C3=C(C=CC4=C3C=CC(=C4)CCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
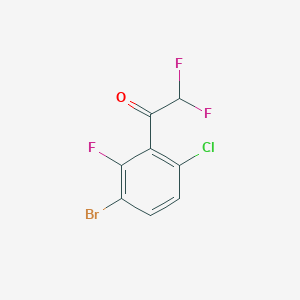
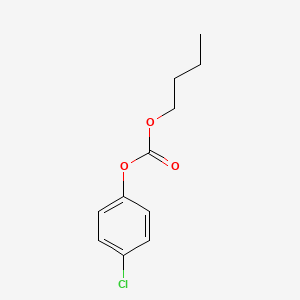
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)
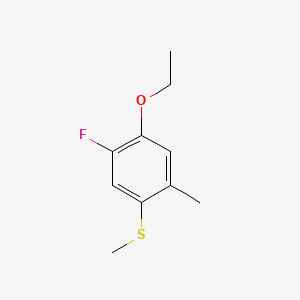
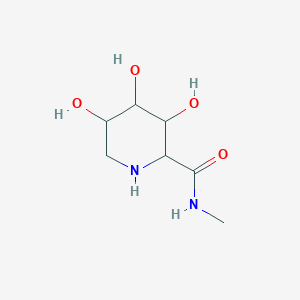
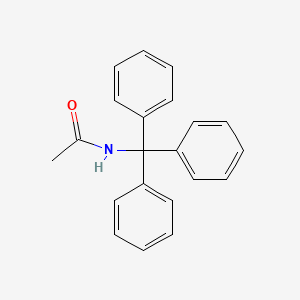

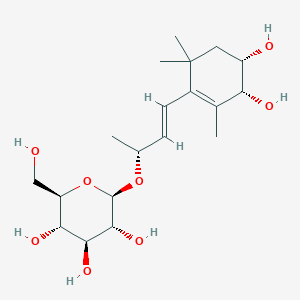
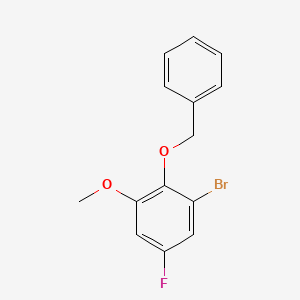
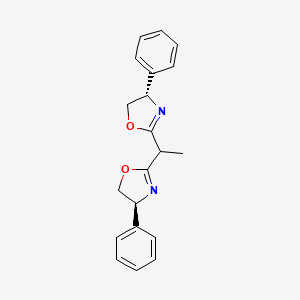
![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)
